5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid
Description
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid is a sulfur-containing carboxylic acid derivative characterized by a thiophene ring substituted with hydroxyl groups at the 2- and 5-positions, linked to a pentanoic acid chain.
Properties
CAS No. |
774522-23-5 |
|---|---|
Molecular Formula |
C9H12O4S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-(2,5-dihydroxythiophen-3-yl)pentanoic acid |
InChI |
InChI=1S/C9H12O4S/c10-7(11)4-2-1-3-6-5-8(12)14-9(6)13/h5,12-13H,1-4H2,(H,10,11) |
InChI Key |
XHNBCZBRRMLAMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CCCCC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Pentanoic Acid Chain Attachment: The pentanoic acid chain can be introduced via Friedel-Crafts acylation using pentanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
α-Lipoic Acid (5-[(3R)-1,2-Dithiolan-3-yl]pentanoic Acid)
Structural Differences :
- α-Lipoic acid features a dithiolane ring (a saturated 5-membered ring with two sulfur atoms) instead of a dihydroxythiophene moiety.
- The pentanoic acid chain is identical in both compounds, but the sulfur arrangement differs significantly.
Table 1: Key Properties of α-Lipoic Acid vs. Target Compound
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
Structural Differences :
- This compound (CAS 85535-47-3) includes a carbamate (oxycarbonylamino) group and a hydroxyl group on the pentanoic acid backbone, unlike the thiophene-based substituents in the target compound .
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic Acid
Structural Differences :
- This compound features a phenylcyclohexylamine group linked to pentanoic acid, designed for antibody generation against phencyclidine (PCP)-like molecules .
Functional Comparison :
- Receptor Binding : The phenylcyclohexylamine moiety mimics PCP’s pharmacophore, enabling high-affinity binding to the PCP receptor . The dihydroxythiophene group in the target compound lacks this aromatic/cyclohexyl motif, suggesting divergent receptor interactions.
- Biological Specificity : While the phenylcyclohexylamine derivative correlates with pharmacological assays for PCP-like activity , the target compound’s dihydroxythiophene structure may instead interact with redox-sensitive targets like thioredoxin or glutathione systems.
Biological Activity
5-(2,5-Dihydroxythiophen-3-YL)pentanoic acid is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound possesses a unique structure that contributes to its biological activity. The molecular formula is , and it features a thiophene ring substituted with hydroxyl groups, which may enhance its reactivity and interaction with biological targets.
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₄S |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | This compound |
| CAS Number | 774522-23-5 |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may exhibit anti-inflammatory , antioxidant , and antimicrobial properties.
Anti-inflammatory Activity
Research has indicated that the compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammation.
Antioxidant Activity
The presence of hydroxyl groups in the thiophene ring enhances the compound's ability to scavenge free radicals. Studies have shown that it can reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan. The results indicated a dose-dependent effect, with higher doses leading to greater reductions in inflammation.
Case Study 2: Antioxidant Efficacy in Cell Cultures
In a controlled experiment using human fibroblast cell lines, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels compared to untreated controls. This suggests that the compound may enhance cellular defense mechanisms against oxidative stress.
Research Findings Summary
Recent research has focused on exploring the pharmacological applications of this compound. Key findings include:
- Inhibition of COX enzymes : Demonstrated significant anti-inflammatory effects.
- Reduction of oxidative stress : Effective scavenging of free radicals.
- Antimicrobial properties : Effective against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
